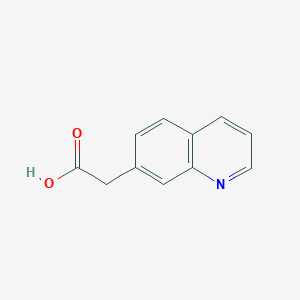

2-(Quinolin-7-YL)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-7-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAYJNMLEZCCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CC(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595512 | |

| Record name | (Quinolin-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152149-07-0 | |

| Record name | (Quinolin-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Quinolin-7-YL)acetic Acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Quinolin-7-YL)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic routes with detailed experimental insights, and discuss its potential applications in drug discovery, particularly focusing on its putative role as a modulator of key cellular signaling pathways.

Core Chemical and Physical Properties

2-(Quinolin-7-YL)acetic acid is a derivative of quinoline, a bicyclic aromatic heterocycle. The placement of the acetic acid moiety at the 7-position of the quinoline ring system imparts specific physicochemical characteristics that are crucial for its biological activity and drug-likeness.

| Property | Value | Source(s) |

| CAS Number | 152149-07-0 | [1][2][3] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| IUPAC Name | 2-(Quinolin-7-yl)acetic acid | [3] |

| Boiling Point (Predicted) | 388.8 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.297 g/cm³ | [1][2] |

| Melting Point | Not experimentally reported (N/A) | [1][2] |

| pKa (Predicted) | 3.44 ± 0.30 | [3] |

Synthesis and Reactivity

Proposed Synthetic Pathway: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives.[4][5][6][7][8] This reaction, particularly the Kindler modification using sulfur and a secondary amine like morpholine, is well-suited for the synthesis of our target compound from 7-acetylquinoline.

Caption: Proposed synthetic workflow for 2-(Quinolin-7-YL)acetic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Thioamide Intermediate

-

To a round-bottom flask equipped with a reflux condenser, add 7-acetylquinoline (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

-

The precipitated solid, the thioamide intermediate, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to 2-(Quinolin-7-YL)acetic acid

-

Suspend the crude thioamide intermediate in a solution of aqueous sodium hydroxide (e.g., 10-20%) or hydrochloric acid (e.g., 6M).

-

Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and, if basic hydrolysis was performed, acidify with concentrated HCl to a pH of approximately 3-4 to precipitate the carboxylic acid. If acid hydrolysis was used, the product may precipitate upon cooling.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(Quinolin-7-YL)acetic acid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The aromatic region will display a complex pattern of doublets and multiplets corresponding to the six protons on the quinoline ring. The methylene protons adjacent to the quinoline ring will likely appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically >170 ppm). The nine carbons of the quinoline ring will have chemical shifts in the aromatic region (approximately 120-150 ppm), and the methylene carbon will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be prominent around 1700-1725 cm⁻¹. The spectrum will also feature C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C and C=N stretching vibrations characteristic of the quinoline ring system in the 1400-1600 cm⁻¹ region.[9][11]

Mass Spectrometry

In mass spectrometry, 2-(Quinolin-7-YL)acetic acid is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂).[12]

Biological Activities and Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[13] Quinoline-based compounds have been developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[13][14] The introduction of a carboxylic acid or acetic acid moiety can further enhance the therapeutic potential of the quinoline core.

Potential as an Enzyme Inhibitor

Derivatives of quinoline carboxylic and acetic acids have shown inhibitory activity against several key enzymes implicated in disease:

-

Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[15][16] Dysregulation of kinase activity is a hallmark of cancer. Specifically, some quinoline-based molecules have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway.[15][17][18] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many human cancers.

-

Other Enzyme Targets: Quinoline derivatives have also been investigated as inhibitors of other enzymes, such as aldose reductase and diacylglycerol O-acyltransferase (DGAT1).

Modulation of the PI3K/Akt/mTOR Signaling Pathway

Given the established role of quinoline derivatives as kinase inhibitors, it is plausible that 2-(Quinolin-7-YL)acetic acid could modulate the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a prime target for anticancer drug development.[1][15]

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by 2-(Quinolin-7-YL)acetic acid.

Conclusion and Future Directions

2-(Quinolin-7-YL)acetic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known enzyme inhibitors, particularly those targeting key cancer-related signaling pathways, warrants further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological evaluation to elucidate its specific molecular targets and mechanism of action. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing quinoline derivative.

References

- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed.

- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [No source available].

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- 2-(QUINOLIN-7-YL)ACETIC ACID | CAS#:152149-07-0 | Chemsrc. Chemsrc.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [No source available].

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.

- Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. [No source available].

- (PDF) QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES.

- 2-(QUINOLIN-7-YL)ACETIC ACID | CAS#:152149-07-0 | Chemsrc. Chemsrc.

- Willgerodt rearrangement. Wikipedia.

- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity. Experts@Minnesota.

- Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applic

- Willgerodt-Kindler Reaction. Unacademy.

- Synthesis of 2-[(quinolin-8-yloxy)

- Willgerodt-Kindler Reaction. [No source available].

- Willgerodt-Kindler Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

- 2-(quinolin-7-yl)acetic acid | 152149-07-0 - ChemicalBook. ChemicalBook.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PubMed Central.

- Willgerodt rearrangement - chemeurope.com. chemeurope.com.

- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [No source available].

- 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784 - PubChem. PubChem.

- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.

- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central.

- 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem - NIH. PubChem.

- 2-(7-Ethylquinolin-3-yl)acetic acid | C13H13NO2 | CID 177768651 - PubChem. PubChem.

- Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Deriv

- (2R)-2-amino-2-(quinolin-7-yl)acetic acid - ChemicalBook. ChemicalBook.

- Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives.

- Synthesis and Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo

- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers.

Sources

- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(QUINOLIN-7-YL)ACETIC ACID | CAS#:152149-07-0 | Chemsrc [chemsrc.com]

- 3. 2-(quinolin-7-yl)acetic acid | 152149-07-0 [amp.chemicalbook.com]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. Willgerodt Rearrangement [unacademy.com]

- 6. Willgerodt-Kindler Reaction [drugfuture.com]

- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 8. Willgerodt_rearrangement [chemeurope.com]

- 9. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. experts.umn.edu [experts.umn.edu]

- 15. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Quinolin-7-YL)acetic acid (CAS 152149-07-0): A Scaffold for Innovation in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Quinolin-7-YL)acetic acid, a heterocyclic compound built upon the privileged quinoline scaffold. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and the well-documented properties of related quinoline derivatives to offer valuable insights. We will explore its chemical properties, propose a logical synthetic pathway, and discuss its potential applications in drug discovery, particularly in the context of anticancer and antimicrobial research. This guide aims to serve as a foundational resource for researchers embarking on the synthesis and investigation of this promising, yet underexplored, molecule.

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] This heterocyclic scaffold is present in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities.[2] From the potent antimalarial activity of quinine to the broad-spectrum antibacterial effects of fluoroquinolones, the quinoline nucleus has consistently proven to be a successful template for the design of novel therapeutic agents.[1] Its versatility allows for functionalization at various positions, leading to a rich diversity of chemical structures with tunable biological profiles.[2] Quinoline derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, underscoring the enduring importance of this scaffold in modern drug discovery.[3][4]

Physicochemical Properties of 2-(Quinolin-7-YL)acetic acid

Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the known and predicted properties of 2-(Quinolin-7-YL)acetic acid.

| Property | Value | Source |

| CAS Number | 152149-07-0 | [5] |

| Molecular Formula | C₁₁H₉NO₂ | [5] |

| Molecular Weight | 187.19 g/mol | [3] |

| Boiling Point | 388.8 °C at 760 mmHg | [5] |

| Density | 1.297 g/cm³ | [5] |

| Flash Point | 188.9 °C | [5] |

Proposed Synthesis of 2-(Quinolin-7-YL)acetic acid

Conceptual Synthetic Workflow

The proposed synthesis involves two key stages: the formation of the quinoline ring system followed by the elaboration of the substituent at the 7-position.

Sources

- 1. CAS Patents | CAS [cas.org]

- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

2-(Quinolin-7-YL)acetic acid synthesis precursors

Initiating Reaction Pathway Analysis

I'm starting with Google searches to pinpoint the main synthesis routes and critical precursors for 2-(Quinolin-7-yl)acetic acid. I'm aiming to uncover detailed reaction conditions and yields in the literature. This will form the foundation for evaluating potential synthetic approaches.

Exploring Synthetic Routes Now

I'm now diving into the chemical literature. I'm focusing on finding detailed reaction mechanisms and established protocols. I'm paying close attention to reaction conditions, catalysts, and yields. At the same time, I'm ensuring safety data and potential side reactions are also captured. I'm also gathering analytical techniques to include in the guide.

Gathering Data, Refining Strategy

I'm now conducting a deep dive, starting with Google to identify the core synthetic pathways and crucial precursors. I'm focusing intently on sourcing detailed reaction mechanisms and robust protocols from top-tier chemical literature. The rationale behind specific reagent and conditions are also essential. Safety considerations and analytical techniques are concurrently being gathered. Then, I plan to structure the guide, build diagrams, and create protocols.

physical characteristics of 2-(Quinolin-7-YL)acetic acid

Initiating Property Search

I'm now starting a thorough search to uncover the physical and chemical attributes of 2-(Quinolin-7-yl)acetic acid. I'm focusing on molecular weight, melting and boiling points, solubility, pKa, and spectral data. Additionally, I'm trying to find established experimental protocols to determine these properties using techniques like differential calorimetry.

Developing Property Guide

I'm expanding the scope now to include synthesis and purification details for 2-(Quinolin-7-yl)acetic acid to give the physical properties context. After that, I will start structuring the technical guide, which will begin with an introduction to the compound and a clear overview of its physical attributes via data tables. Next, I will craft step-by-step experimental protocols with clear explanations, followed by illustrative Graphviz diagrams. Finally, the whitepaper will be synthesized and supported by citations and references.

A Comprehensive Technical Guide to Determining the Organic Solvent Solubility of 2-(Quinolin-7-YL)acetic acid

This guide provides a robust framework for researchers, medicinal chemists, and formulation scientists to accurately determine the solubility of 2-(Quinolin-7-YL)acetic acid in a range of common organic solvents. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles, experimental protocols, and analytical methodologies required to generate reliable and reproducible solubility profiles. By understanding the physicochemical properties of the compound and applying rigorous experimental design, researchers can generate the critical data needed to advance drug discovery and development projects.

Compound Profile and Physicochemical Characteristics

A thorough understanding of a compound's intrinsic properties is fundamental to predicting and interpreting its solubility behavior. 2-(Quinolin-7-YL)acetic acid is a heterocyclic compound featuring a quinoline nucleus linked to an acetic acid moiety.

The quinoline ring system, a fusion of benzene and pyridine rings, imparts aromaticity and a degree of polarity due to the nitrogen heteroatom.[1] The acetic acid group provides a site for hydrogen bonding and introduces acidic properties. The interplay between the relatively non-polar aromatic core and the polar, ionizable carboxylic acid group dictates its interaction with various solvents.

Key predicted physicochemical properties are summarized below, which inform solvent selection and analytical method development.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [2] |

| Molecular Weight | 187.19 g/mol | [2] |

| pKa (acidic) | 3.44 ± 0.30 | [2] |

| Boiling Point | 388.8 ± 17.0 °C | [2] |

| Density | 1.297 ± 0.06 g/cm³ | [2] |

The low predicted pKa suggests that 2-(Quinolin-7-YL)acetic acid is a weak acid.[3] This is a critical parameter, as its ionization state will significantly influence solubility, particularly in protic or pH-buffered media. However, in the context of neat organic solvents, solubility will primarily be governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Theoretical Framework for Solvent Selection

The solubility of a solute in a given solvent is governed by the principle "like dissolves like." This means that solubility is maximized when the intermolecular forces of the solute and solvent are well-matched. Based on the structure of 2-(Quinolin-7-YL)acetic acid, we can anticipate its behavior in different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group of the target molecule, leading to favorable solubility. Some quinoline derivatives have shown good solubility in hot ethanol.[4]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, THF): These solvents possess dipoles that can engage in dipole-dipole interactions with the polar quinoline ring. Solvents like Dimethyl Sulfoxide (DMSO) are powerful, universal organic solvents often used in early-stage drug discovery for creating high-concentration stock solutions.[5]

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and hydrogen bonding capability. The solubility of the polar 2-(Quinolin-7-YL)acetic acid is expected to be limited in these solvents. However, they are useful for establishing the lower bounds of the solubility profile.

A well-rounded study should therefore include a diverse set of solvents representing these different classes to build a comprehensive solubility profile.

Experimental Protocol: Equilibrium Shake-Flask Method

The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[3][6] It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, ensuring the data is robust and reflects a stable state.[5]

Materials and Equipment

-

2-(Quinolin-7-YL)acetic acid (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Autosampler vials for analysis

-

High-Performance Liquid Chromatography (HPLC) system with UV detector[7][8]

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 2-(Quinolin-7-YL)acetic acid to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that saturation has been achieved.[3]

-

Solvent Addition: Add a precise, known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the slurries to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[3] For some compounds, longer times may be necessary, and it is good practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.[6] This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the analytical method) to bring its concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

The following diagram illustrates the core workflow for this protocol.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

Analytical Quantification via HPLC-UV

A reliable and validated analytical method is paramount for accurate solubility measurement.[7] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust choice.[8]

Method Development Outline

-

Column Selection: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typical for reversed-phase chromatography. A gradient elution may be necessary to ensure good peak shape and separation from any potential impurities.

-

Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum (λmax) of 2-(Quinolin-7-YL)acetic acid to ensure maximum sensitivity. This can be determined using a UV-Vis spectrophotometer or a diode-array detector on the HPLC.

-

Calibration: Prepare a series of calibration standards of known concentrations using the pure compound. Generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and determine its concentration by interpolating its peak area from the calibration curve. Remember to account for the dilution factor to calculate the original concentration in the saturated solution.

The analytical process is visualized in the diagram below.

Caption: Workflow for HPLC-UV Quantification of Solute Concentration.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison. The results should be reported in standard units such as mg/mL and moles per liter (Molarity) at a specified temperature.

Table for Reporting Experimental Solubility Data (Example Template) Temperature: 25 °C (or specified)

| Solvent | Classification | Solubility (mg/mL) | Solubility (M) |

|---|---|---|---|

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran (THF) | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Non-Polar | [Experimental Value] | [Calculated Value] |

The resulting data will provide a clear rank-ordering of solvents, guiding decisions in chemical synthesis (reaction medium), purification (crystallization solvent), and pharmaceutical formulation (excipient selection).

Conclusion

References

- Solubility of Things. 2-(2-quinolyl)quinoline - Solubility of Things.

- Slideshare. solubility experimental methods.pptx.

- Parchem. 2-(quinolin-7-yl)acetic acid (Cas 152149-07-0).

- Dakenchem. What is the solubility of quinoline in different solvents for antimalarial formulations?.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Abolghasem Jouyban. Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. 2012.

- Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility.

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. 2024.

- ChemicalBook. 2-(quinolin-7-yl)acetic acid | 152149-07-0.

- ChemicalBook. 2-(quinolin-7-yl)acetic acid | 152149-07-0.

- Wolfgang Voigt, et al. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. 2019.

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

- Guidechem. 2-(quinolin-7-yl)acetic acid 152149-07-0.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. 2021.

- Wikipedia. Quinoline.

- PubChem. Quinoline.

- ChemSrc. 2-(QUINOLIN-7-YL)ACETIC ACID | CAS#:152149-07-0.

- Journal of Al-Nahrain University. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. 2013.

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. 2-(quinolin-7-yl)acetic acid | 152149-07-0 [amp.chemicalbook.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. improvedpharma.com [improvedpharma.com]

Introduction: The Quinoline-7-yl Scaffold in Modern Research

An In-Depth Technical Guide to the Spectroscopic Characterization of Quinoline-7-yl Compounds

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active natural products and synthetic molecules.[1][2] Specifically, compounds bearing the quinoline-7-yl moiety are subjects of intense investigation due to their diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] Furthermore, their unique photophysical characteristics make them valuable in the development of fluorescent probes and organic light-emitting diodes (OLEDs).[4][5]

For researchers and drug development professionals, the unambiguous structural confirmation of novel quinoline-7-yl derivatives is a critical prerequisite for establishing structure-activity relationships (SAR) and advancing lead compounds. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—applied to the structural elucidation of this important class of compounds. Our focus is not merely on the data but on the underlying principles and the scientific rationale that dictates experimental design and interpretation, ensuring a robust and self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For quinoline-7-yl systems, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale: ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. In the quinoline-7-yl scaffold, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are highly sensitive to the nature and position of substituents.

-

Causality of Chemical Shifts: The quinoline ring is an electron-deficient heteroaromatic system due to the electronegativity of the nitrogen atom. This deshields the protons, causing them to resonate at a relatively downfield region (typically δ 7.0-9.0 ppm).[1] The proton at the C2 position is particularly deshielded due to its proximity to the nitrogen atom and often appears as the most downfield signal.[1] Protons on the carbocyclic ring (C5-C8) have shifts influenced by both the heterocyclic ring and any substituents.

-

Interpreting Coupling Constants: The spin-spin coupling between adjacent protons (J-coupling) is crucial for determining substitution patterns. Ortho-coupling (³J) is typically in the range of 7-9 Hz, meta-coupling (⁴J) is smaller (2-3 Hz), and para-coupling (⁵J) is often negligible. Analyzing these patterns allows for the unambiguous assignment of each proton on the quinoline core.

Characteristic ¹H NMR Data for Quinoline-7-yl Derivatives

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity (Unsubstituted) | Typical Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | ⁴J ≈ 1.6 Hz, ³J ≈ 4.0 Hz |

| H-3 | 7.3 - 7.5 | dd | ³J ≈ 8.0 Hz, ³J ≈ 4.0 Hz |

| H-4 | 8.0 - 8.2 | dd | ³J ≈ 8.4 Hz, ⁴J ≈ 1.6 Hz |

| H-5 | 7.6 - 7.8 | d | ³J ≈ 8.0 Hz |

| H-6 | 7.4 - 7.6 | dd | ³J ≈ 8.0 Hz, ³J ≈ 8.0 Hz |

| H-8 | 7.8 - 8.2 | d | ³J ≈ 8.4 Hz |

Note: These are approximate ranges. Actual values are highly dependent on the solvent and the electronic nature of substituents.[1][6]

Expertise & Rationale: ¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, quaternary).

-

Causality of Chemical Shifts: Similar to ¹H NMR, the electronegative nitrogen atom influences the carbon chemical shifts. Carbons adjacent to the nitrogen (C2 and C8a) are significantly downfield.[7][8] The substituent at the C7 position will directly impact the chemical shift of C7 and, to a lesser extent, the adjacent C6 and C8 carbons. Quaternary carbons (like C4a and C8a) can be identified by their lack of signal in a DEPT-135 experiment.

Characteristic ¹³C NMR Data for Quinoline-7-yl Derivatives

| Carbon Position | Typical Chemical Shift (δ, ppm) |

| C-2 | 149 - 151 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 127 - 129 |

| C-6 | 126 - 128 |

| C-7 | 130 - 145 (highly substituent-dependent) |

| C-8 | 128 - 130 |

| C-8a | 147 - 149 |

Data synthesized from available literature.[6][7][8][9]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified quinoline-7-yl compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is common for many organic compounds, while DMSO-d₆ is used for less soluble samples or those with exchangeable protons (e.g., -OH, -NH).[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6][9]

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

(Optional but Recommended) Run distortionless enhancement by polarization transfer (DEPT) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (for complex structures): For unambiguous assignments, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and, crucially, offers structural insights through the analysis of its fragmentation patterns.

Expertise & Rationale: Ionization and Fragmentation

-

Choosing an Ionization Method: The choice of ionization technique is a key experimental decision.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining a prominent protonated molecular ion ([M+H]⁺). This is the preferred method for accurate mass determination using a high-resolution mass spectrometer (HRMS), which can confirm the elemental composition.[6][10]

-

Electron Ionization (EI): A hard ionization technique that imparts significant energy to the molecule, causing extensive fragmentation. This provides a characteristic "fingerprint" and is invaluable for structural elucidation by revealing weaker bonds and stable substructures.[6][9]

-

-

Fragmentation Pathways: The quinoline ring is a stable aromatic system. Fragmentation in EI-MS often involves the loss of substituents or small neutral molecules. Common fragmentation of the core itself is less frequent but can occur. The fragmentation of isoquinoline, a structural isomer, often involves the loss of HCN or C₂H₂, and similar pathways can be anticipated for quinoline under energetic conditions.[11][12] The specific fragmentation pattern of a quinoline-7-yl compound will be dominated by the nature of the substituent at the 7-position.

Common Fragmentation Patterns in Quinoline-7-yl Derivatives

| Precursor Ion | Neutral Loss | Resulting Fragment | Rationale |

| [M]⁺˙ (with -CHO at C7) | ˙H, then CO | [M-H-CO]⁺ | Loss of aldehydic proton followed by decarbonylation is a classic pathway for aromatic aldehydes.[9] |

| [M]⁺˙ (with -CH₂R at C7) | ˙R | [M-R]⁺ | Benzylic-type cleavage, leading to a stable quinolinyl-methyl cation. |

| [M]⁺˙ | HCN | [M-HCN]⁺ | Cleavage of the pyridine ring, a characteristic fragmentation of nitrogen heterocycles. |

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). For direct infusion, this solution is used directly. For GC-MS or LC-MS, the sample is injected into the chromatograph.

-

Instrumentation (HRMS-ESI):

-

Calibrate the time-of-flight (TOF) or Orbitrap mass analyzer using a known standard.

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Compare the measured accurate mass to the calculated mass for the proposed formula (mass error should be < 5 ppm).[10]

-

-

Instrumentation (GC-MS with EI):

-

Inject the sample onto a GC column to separate it from impurities.

-

The eluting compound enters the EI source where it is bombarded with high-energy electrons (typically 70 eV).

-

The resulting fragments are separated by a mass analyzer (e.g., quadrupole) to generate the mass spectrum.

-

-

Tandem MS (MS/MS): To confirm fragmentation pathways, select the molecular ion ([M+H]⁺ or [M]⁺˙) with the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas, and analyze the resulting product ions with the second mass analyzer.[13]

Vibrational (Infrared & Raman) Spectroscopy: Identifying Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are exceptionally useful for identifying the presence of specific functional groups attached to the quinoline-7-yl core.

Expertise & Rationale: Probing Molecular Bonds

The quinoline nucleus has characteristic vibrations. The aromatic C=C and C=N stretching vibrations appear in the 1650-1450 cm⁻¹ region.[14] Aromatic C-H stretching is observed above 3000 cm⁻¹, while out-of-plane C-H bending in the 900-675 cm⁻¹ region can give clues about the substitution pattern.[14]

The true power of IR spectroscopy in this context is the identification of the substituent at the C7 position. For example:

-

A carbonyl group (C=O) from an aldehyde or ketone will show a strong, sharp absorption band in the 1750-1660 cm⁻¹ range.[9]

-

A hydroxyl group (-OH) will exhibit a broad absorption band around 3500-3200 cm⁻¹.

-

An amino group (-NH₂) will show two sharp peaks in the 3500-3300 cm⁻¹ region.[15]

-

A cyano group (-C≡N) will have a sharp, medium-intensity band around 2250 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Quinoline Ring | C=C, C=N Stretch | 1620 - 1450 | Medium-Strong |

| Aldehyde C=O | Stretch | ~1690 | Strong |

| Aldehyde C-H | Stretch | ~2850 & ~2750 | Weak (Characteristic) |

| C-Cl | Stretch | ~1090 | Strong |

Data compiled from multiple sources.[6][9][16]

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet Method): [17]

-

Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR): Alternatively, place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[17]

-

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring gives rise to characteristic absorptions in the UV region.

Expertise & Rationale: Electronic Transitions

Quinoline derivatives typically exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions.[18] The positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands are sensitive to the solvent and the nature of the substituents. Electron-donating groups (e.g., -OH, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CHO) at the C7 position can shift these absorptions to longer wavelengths (bathochromic shift) and alter their intensity. This technique is particularly useful for quantitative analysis (using the Beer-Lambert law) and for studying how the electronic properties of the molecule change in different environments.[19]

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).[9] Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.1 and 1.0.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Scan a range from approximately 200 to 400 nm to record the absorption spectrum.[20]

-

Identify the wavelength of maximum absorbance (λₘₐₓ) for each peak.

-

Integrated Spectroscopic Analysis: A Validating Workflow

No single technique provides the complete structural picture. The strength of modern spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. A logical workflow ensures that each piece of data validates the others, leading to an unambiguous structural assignment.

Workflow for Structural Elucidation

Caption: Integrated workflow for the spectroscopic elucidation of quinoline-7-yl compounds.

This workflow begins with MS to establish the molecular formula. NMR techniques are then used to build the carbon-proton framework. IR and UV-Vis spectroscopy provide orthogonal confirmation of functional groups and the electronic system, respectively. Each step validates the previous one, culminating in a high-confidence structural assignment.

References

- Supplementary Information - The Royal Society of Chemistry.

- Quinoline-7-carbaldehyde(49573-30-0) 13C NMR spectrum - ChemicalBook.

- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS.

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI.

- The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... - ResearchGate.

- 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). - ResearchGate.

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES - UNCW Institutional Repository.

- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.

- Quinoline-7-carbaldehyde(49573-30-0) 1H NMR spectrum - ChemicalBook.

- Quinoline(91-22-5) 13C NMR spectrum - ChemicalBook.

- Quinoline(91-22-5) 1H NMR spectrum - ChemicalBook.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.

- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate.

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives | Request PDF - ResearchGate.

- Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing.

- Vibrational spectroscopic study of some quinoline derivatives - ResearchGate.

- Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed.

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed.

- Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC - NIH.

- (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - ResearchGate.

- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH.

- Fundamentals of MS (7 of 7) - Fragmentation - YouTube.

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 9. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]

- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 15. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 18. researchgate.net [researchgate.net]

- 19. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(Quinolin-7-YL)acetic acid: A Technical Guide for Novel Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of pharmacological activities. This technical guide focuses on a specific, yet underexplored derivative, 2-(Quinolin-7-YL)acetic acid. While direct biological data for this compound is scarce, its structural features, shared with a vast family of bioactive molecules, strongly suggest significant potential in several key therapeutic areas. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining promising research avenues in neuroprotection, oncology, and infectious diseases. By synthesizing data from analogous compounds and providing detailed, field-proven experimental protocols, this guide aims to catalyze the investigation of 2-(Quinolin-7-YL)acetic acid as a novel drug candidate.

Introduction to 2-(Quinolin-7-YL)acetic acid: A Compound of Interest

2-(Quinolin-7-YL)acetic acid is a heterocyclic aromatic compound featuring a quinoline core linked to an acetic acid moiety at the 7-position.[1] The quinoline ring system is a prevalent motif in a multitude of clinically significant drugs, including antimalarials, anticancer agents, and antibiotics.[2] The acetic acid functional group can influence the compound's solubility, lipophilicity, and potential for specific biological interactions, such as enzyme inhibition. The strategic placement of the acetic acid group at the 7-position of the quinoline ring may offer a unique pharmacological profile compared to other isomers.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for any drug discovery campaign. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Boiling Point (Predicted) | 388.8 ± 17.0 °C | [1] |

| Density (Predicted) | 1.297 g/cm³ | [4] |

These preliminary data suggest a molecule with a relatively low molecular weight, a feature often associated with favorable oral bioavailability. Further characterization of properties such as solubility, pKa, and LogP is a crucial first step in its preclinical evaluation.

Potential Research Area 1: Neuroprotection and Neurodegenerative Diseases

A growing body of evidence highlights the neuroprotective potential of quinoline derivatives, making this a compelling area of investigation for 2-(Quinolin-7-YL)acetic acid.[5][6] The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's necessitates the development of multi-target agents, a role that quinoline-based compounds are well-suited to fill due to their diverse biological activities, including antioxidant and anti-inflammatory effects.[7]

Scientific Rationale

The neuroprotective effects of quinoline derivatives are often attributed to their ability to chelate metal ions, scavenge reactive oxygen species (ROS), and modulate inflammatory pathways within the central nervous system.[5] The presence of the carboxylic acid group in 2-(Quinolin-7-YL)acetic acid could enhance its antioxidant capacity and ability to interact with biological targets involved in neuroinflammation.

Proposed Signaling Pathway for Investigation

Caption: Proposed neuroprotective mechanism of 2-(Quinolin-7-YL)acetic acid.

Experimental Workflow for Neuroprotection Assessment

Caption: Experimental workflow for assessing neuroprotective potential.

Detailed Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cytotoxicity Assessment: Seed cells in a 96-well plate. After 24 hours, treat with varying concentrations of 2-(Quinolin-7-YL)acetic acid (e.g., 1-100 µM) for 24 hours. Assess cell viability using the MTT assay to determine the non-toxic concentration range.

-

Neuroprotection Assay: Pre-treat cells with non-toxic concentrations of 2-(Quinolin-7-YL)acetic acid for 2 hours. Subsequently, induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for 24 hours.

-

Assessment of Cell Viability: Measure cell viability using the MTT assay. An increase in viability in the presence of the compound compared to the toxin-only control indicates a neuroprotective effect.

-

Measurement of Reactive Oxygen Species (ROS): Utilize a fluorescent probe like DCFH-DA to quantify intracellular ROS levels. A reduction in fluorescence in compound-treated cells suggests antioxidant activity.

Potential Research Area 2: Oncology

The quinoline scaffold is a privileged structure in cancer chemotherapy, with numerous derivatives demonstrating potent anticancer activity through diverse mechanisms.[8] These mechanisms include the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[9][10]

Scientific Rationale

The structural similarity of 2-(Quinolin-7-YL)acetic acid to known anticancer quinolines suggests its potential as a novel therapeutic agent. The acetic acid side chain could facilitate interactions with the active sites of various enzymes implicated in cancer progression. Furthermore, modifications to this side chain could be explored to optimize potency and selectivity.

Key Anticancer Mechanisms of Quinoline Derivatives

Caption: Diverse anticancer mechanisms of quinoline derivatives.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential.

Detailed Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed a suitable cancer cell line (e.g., HCT116) in a 6-well plate. After 24 hours, treat the cells with 2-(Quinolin-7-YL)acetic acid at its IC₅₀ concentration for 24, 48, and 72 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.

Potential Research Area 3: Antimicrobial Activity

Quinoline derivatives have a long and successful history as antimicrobial agents.[2] The emergence of drug-resistant pathogens necessitates the discovery of new antibiotics with novel mechanisms of action.[11]

Scientific Rationale

The planar aromatic structure of the quinoline ring allows for intercalation with bacterial DNA, a mechanism employed by some quinolone antibiotics. The acetic acid moiety of 2-(Quinolin-7-YL)acetic acid could contribute to its antimicrobial activity by enhancing its solubility and ability to penetrate bacterial cell walls, or by interacting with specific bacterial enzymes.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial activity assessment.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Grow bacterial strains in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of 2-(Quinolin-7-YL)acetic acid in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis and Derivatization Strategies

While 2-(Quinolin-7-YL)acetic acid is commercially available, in-house synthesis may be required for larger quantities or for the generation of novel analogs. Several synthetic routes to quinoline acetic acid derivatives have been reported and can be adapted.

Retrosynthetic Analysis

A plausible retrosynthetic approach could involve the formation of the acetic acid side chain from a suitable precursor on a pre-formed quinoline ring. For example, a 7-bromoquinoline could undergo a palladium-catalyzed cross-coupling reaction with a protected form of acetic acid.

Proposed Synthetic Scheme

A potential synthetic route could involve the Skraup synthesis to form the quinoline core, followed by functional group manipulation to introduce the acetic acid moiety. Alternatively, a pre-functionalized aniline could be used in a Doebner-von Miller reaction.

Conclusion and Future Directions

2-(Quinolin-7-YL)acetic acid represents a promising, yet largely unexplored, scaffold for the development of new therapeutic agents. Based on the extensive literature on the biological activities of quinoline derivatives, this guide has outlined three key areas for investigation: neuroprotection, oncology, and antimicrobial activity. The provided experimental workflows and detailed protocols offer a solid foundation for researchers to initiate a comprehensive evaluation of this compound.

Future research should focus on:

-

Comprehensive Physicochemical Profiling: Thoroughly characterizing the solubility, stability, and lipophilicity of 2-(Quinolin-7-YL)acetic acid.

-

In-depth Biological Evaluation: Executing the proposed experimental workflows to determine the efficacy of the compound in the suggested therapeutic areas.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to identify key structural features required for activity and to optimize potency and selectivity.

-

In Vivo Studies: Progressing promising candidates to relevant animal models to assess their efficacy and safety in a physiological context.

The exploration of 2-(Quinolin-7-YL)acetic acid and its derivatives has the potential to yield novel drug candidates that address significant unmet medical needs.

References

- Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.

- Gontijo, V. S., de Fátima, Â., & Goulart, M. O. F. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Frontiers in Chemistry, 9, 726594.

- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.

- Kumar, A., Singh, A., & Singh, R. K. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.

- Gontijo, V. S., de Fátima, Â., & Goulart, M. O. F. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.

- Galano, A., & Alvarez-Idaboy, J. R. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1869.

- Kharb, R., & Kaur, R. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17855-17877.

- Sobańska, A. W., & Kałwa, K. (2020). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 25(21), 5036.

- Singh, U. P., & Singh, R. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742.

- Halstead, F. D., Rauf, M., Moiemen, N. S., et al. (2015).

-

ChemSrc. (n.d.). 2-(QUINOLIN-7-YL)ACETIC ACID. Retrieved January 9, 2026, from [Link]

- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.

- Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(1), 1-10.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-(QUINOLIN-7-YL)ACETIC ACID | CAS#:152149-07-0 | Chemsrc [chemsrc.com]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 6. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 11. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Quinoline-7-yl Functional Group: Properties, Synthesis, and Applications

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical analysis of the quinoline-7-yl functional group, a specific substitution pattern that significantly influences molecular properties and function. We will explore the nuanced physicochemical characteristics of this moiety, detail robust synthetic methodologies for its incorporation, and examine its critical role in modern drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the quinoline-7-yl group in their work.

Introduction: The Significance of the Quinoline Core and the 7-Position

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a fundamental structural motif in over 200 identified biologically active alkaloids, including the historic antimalarial agent, quinine.[3][4][5] Its structure, also known as 1-azanaphthalene, imparts a unique electronic profile.[6] The nitrogen atom at position 1 renders the pyridine ring electron-deficient, while the fused benzene ring remains relatively electron-rich.[7][8] This electronic dichotomy allows for both electrophilic substitution on the carbocyclic ring and nucleophilic substitution on the heterocyclic ring.[6][8]

The position of substitution on the quinoline ring dramatically alters its pharmacological and physical properties.[9] While positions like C2, C4, and C8 have been extensively studied, the quinoline-7-yl position offers a distinct vector for molecular modification. Substituents at the C7 position can modulate the electronic environment of the entire ring system, influence steric interactions, and provide a key handle for establishing interactions with biological targets without directly interfering with the critical hydrogen-bonding capability of the N1 nitrogen. This unique positioning makes the quinoline-7-yl group a strategic component in the design of targeted therapeutics and functional materials.

Physicochemical Characteristics of the Quinoline-7-yl Group

Understanding the core properties of the quinoline-7-yl moiety is essential for predicting its behavior in a larger molecular context. These properties dictate everything from solubility and membrane permeability to target binding affinity.

Electronic Effects

The electronic nature of a substituent at the C7 position directly impacts the electron density across the quinoline scaffold.

-

Electron-Withdrawing Groups (EWGs): An EWG at C7, such as a halogen (e.g., -Cl) or a nitro group (-NO₂), decreases the electron density on the benzene portion of the ring system. This can influence the pKa of the quinoline nitrogen, making it less basic.[10] This modulation is critical in drug design, as the basicity of the nitrogen often governs interactions with acidic residues in protein binding pockets.[10]

-

Electron-Donating Groups (EDGs): Conversely, an EDG like an amino (-NH₂) or methoxy (-OCH₃) group at C7 increases the electron density of the carbocyclic ring. This can enhance π-π stacking interactions and increase the basicity of the ring nitrogen.[10]

The interplay of these electronic effects is a key consideration in structure-activity relationship (SAR) studies.[9]

Lipophilicity and Solubility

Lipophilicity, often expressed as LogP or LogD, is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADMET) profile.[11][12] The quinoline core itself is moderately lipophilic. A substituent at the C7 position can be tailored to fine-tune this property.

-

Adding hydrophobic groups (e.g., alkyl, aryl) at C7 will increase the overall lipophilicity, potentially enhancing membrane permeability but decreasing aqueous solubility.[11]

-

Introducing polar or ionizable groups (e.g., -OH, -COOH, -NH₂) at C7 can increase aqueous solubility, which is often desirable for parenteral drug formulations.[12]

The introduction of a nitrogen atom into a ring system generally reduces lipophilicity compared to its carbocyclic analogue.[11][13] Careful selection of the C7-substituent is therefore a primary strategy for optimizing the ADMET properties of a lead compound.

Basicity (pKa)

The quinoline nitrogen is a weak tertiary base.[6] The pKa of the conjugate acid is sensitive to the electronic effects of substituents on the ring.[10] While substituents on the pyridine ring have the most direct impact, a C7-substituent exerts its influence through the fused aromatic system.

-

EWGs at C7 lower the pKa, making the nitrogen less likely to be protonated at physiological pH (7.4).

-

EDGs at C7 raise the pKa, increasing the proportion of the protonated form at physiological pH.

This property is crucial because the ionization state of a drug affects its solubility, permeability, and ability to interact with its biological target.[12][14]

Table 1: Comparative Physicochemical Properties of Substituted Quinolines

| Substituent at C7 | Type | Expected Effect on pKa[10] | Expected Effect on Lipophilicity (LogP) |

|---|---|---|---|

| -H (Quinoline) | Neutral | Baseline (pKa ≈ 4.9) | Baseline (LogP ≈ 2.0) |

| -Cl | EWG | Decrease | Increase |

| -NH₂ | EDG | Increase | Decrease |

| -OCH₃ | EDG | Slight Increase | Slight Increase |

| -CF₃ | Strong EWG | Significant Decrease | Significant Increase |

Synthetic Methodologies for 7-Substituted Quinolines

The synthesis of quinoline derivatives is a well-established field of organic chemistry, with several classic named reactions providing access to the core scaffold.[3] Modern methods, particularly transition-metal-catalyzed cross-coupling reactions, have greatly expanded the diversity of substituents that can be installed at the C7 position.

Classical Synthesis of the Quinoline Core

These methods build the quinoline ring from acyclic precursors, often anilines, and can be adapted to yield 7-substituted products by starting with a meta-substituted aniline.

-

Skraup Synthesis: The reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring.[3]

-

Doebner-von Miller Reaction: A variation using α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[15]

-

Combes Quinoline Synthesis: The acid-catalyzed reaction of anilines with β-diketones.[15]

-

Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl.[15]

The primary limitation of these methods is often the harsh reaction conditions and potential for regioisomeric mixtures when using unsymmetrically substituted precursors.

Modern C-H Functionalization and Cross-Coupling Strategies

For more precise and versatile synthesis, post-modification of a pre-formed quinoline ring, typically a 7-haloquinoline, is the preferred strategy. Palladium-catalyzed cross-coupling reactions are the workhorses in this domain.

Protocol: Suzuki-Miyaura Cross-Coupling for Synthesis of 7-Arylquinolines

This protocol describes a representative procedure for the synthesis of a 7-arylquinoline from 7-bromoquinoline.

-

Reaction Setup: To an oven-dried Schlenk flask, add 7-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 7-arylquinoline.

Causality: The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond, regenerating the active catalyst. The base is crucial for activating the boronic acid.[9]

Other key cross-coupling reactions include:

-

Buchwald-Hartwig Amination: For synthesizing 7-aminoquinolines.[9]

-

Sonogashira Coupling: For installing alkyne substituents at C7.[9]

-

Heck Reaction: For creating C7-alkenylquinolines.

More recently, direct C-H activation strategies are emerging, which offer a more atom-economical approach by functionalizing the C7-H bond directly, though regioselectivity can be a challenge.[16][17]

Applications of the Quinoline-7-yl Group

The quinoline-7-yl moiety is a key pharmacophore in numerous therapeutic agents, most notably in the field of oncology as kinase inhibitors.[18]

Role in Kinase Inhibition

Protein kinases are a major class of drug targets in cancer therapy.[2] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The quinoline ring is an excellent "hinge-binding" motif, with the N1 atom often forming a critical hydrogen bond with the kinase hinge region, mimicking the adenine portion of ATP.[19]

A substituent at the C7 position extends into the solvent-exposed region of the binding pocket. This allows for:

-

Enhanced Potency: The C7-substituent can engage in additional favorable interactions (hydrophobic, polar, or hydrogen bonding) with amino acid residues, increasing the binding affinity.

-

Improved Selectivity: By designing the C7-substituent to fit the unique topology of a specific kinase's binding site, selectivity over other kinases can be achieved, reducing off-target effects.[18][20]

-

Modulation of Physicochemical Properties: As discussed, the C7-substituent can be used to optimize the drug's solubility, permeability, and metabolic stability without disrupting the core hinge-binding interaction.[11]

Case Study: Bosutinib (Bosulif®)

Bosutinib is a dual Src/Abl tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). Its structure features a 2,4-dichloro-5-methoxyphenylamino group at the C7 position of a quinoline core. This bulky group at C7 is critical for its high potency and selectivity, occupying a hydrophobic pocket in the kinase domain.

Other Therapeutic Areas

Beyond kinase inhibition, the quinoline-7-yl group is found in compounds with a wide range of biological activities:

-

Antimalarial Agents: Derivatives of 7-chloro-4-aminoquinoline, such as chloroquine, have been mainstays in malaria treatment.[21][22] The 7-chloro group is known to be important for activity, likely influencing the drug's accumulation in the parasite's food vacuole.[4]

-

Anti-inflammatory Agents: Certain quinoline derivatives with specific substitutions at C7 have shown potential as inhibitors of inflammatory targets like COX enzymes.[9]

-

Antimicrobial Agents: Novel 7-substituted quinoline derivatives have demonstrated antibacterial and antifungal properties.[23]

Bioisosteric Replacement

In drug design, replacing a functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy to improve potency or ADMET properties.[24] The quinoline ring itself can be considered a bioisostere of naphthalene. Understanding the role of the C7 position allows medicinal chemists to design novel heterocyclic scaffolds that mimic the spatial and electronic arrangement of a quinoline-7-yl pharmacophore to discover new chemical entities with improved drug-like properties.[25][26]

Characterization of Quinoline-7-yl Compounds

Confirming the structure and purity of synthesized compounds is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the protons of the quinoline ring. The protons at C5, C6, and C8 will show characteristic coupling patterns (doublets or doublet of doublets) that confirm the 7-substitution pattern. The chemical shift of the new substituent at C7 will also be visible.[27][28]

-